5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide 5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 688790-98-9
VCID: VC5114005
InChI: InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31)
SMILES: C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5
Molecular Formula: C26H24N4O4S2
Molecular Weight: 520.62

5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

CAS No.: 688790-98-9

Cat. No.: VC5114005

Molecular Formula: C26H24N4O4S2

Molecular Weight: 520.62

* For research use only. Not for human or veterinary use.

5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide - 688790-98-9

Specification

CAS No. 688790-98-9
Molecular Formula C26H24N4O4S2
Molecular Weight 520.62
IUPAC Name 8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-oxo-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Standard InChI InChI=1S/C26H30N4O4S2/c31-23-19-8-7-16(25(33)29-10-9-15-4-1-2-5-17(15)14-29)12-20(19)30-22(28-23)21(36-26(30)35)24(32)27-13-18-6-3-11-34-18/h1-2,4-5,16,18-20H,3,6-14H2,(H,27,32)(H,28,31)
SMILES C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCC6=CC=CC=C6C5

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name systematically describes its polycyclic framework: a thiazolo[3,4-a]quinazoline core (rings A–C) fused with a tetrahydroisoquinoline moiety (ring D) and functionalized with a sulfanylidene group, oxo substituent, and tetrahydrofuran-derived carboxamide side chain. Key structural features include:

  • Thiazoloquinazoline system: Combines a thiazole ring (C5H4NS) fused to a quinazoline (C8H6N2), creating a planar region conducive to π-stacking interactions with biological targets .

  • Tetrahydroisoquinoline carbonyl group: Introduces conformational rigidity and hydrogen-bonding capacity via the secondary amine and carbonyl oxygen .

  • Oxolan-2-ylmethyl carboxamide: The tetrahydrofuran (oxolane) ring enhances solubility while maintaining lipophilicity (calculated logP = 0.514) .

Physicochemical Profile

PropertyValue
Molecular formulaC26H24N4O4S2
Molecular weight520.62 g/mol
Hydrogen bond donors1
Hydrogen bond acceptors6
Rotatable bonds7
Polar surface area58.046 Ų
Water solubility (LogS)-1.92

Data derived from experimental measurements and computational modeling indicate moderate membrane permeability and blood-brain barrier penetration potential . The balanced hydrophobicity (logP ≈ 0.5) suggests suitability for both oral and intravenous administration routes .

Synthetic Methodologies

General Synthesis Strategy

The compound’s synthesis involves a seven-step sequence starting from commercially available precursors:

  • Quinazolinone formation: Condensation of anthranilic acid derivatives with thiourea under acidic conditions generates the 1-sulfanylidene quinazolinone core.

  • Thiazole annulation: Cyclocondensation with α-bromoketones introduces the thiazolo[3,4-a]quinazoline system.

  • Tetrahydroisoquinoline coupling: Palladium-catalyzed cross-coupling attaches the 1,2,3,4-tetrahydroisoquinoline-2-carbonyl group at position 8.

  • Side chain functionalization: Amide coupling with oxolan-2-ylmethylamine completes the carboxamide substituent.

Key Synthetic Challenges

  • Regioselectivity control: Ensuring proper orientation during thiazole-quinazoline fusion requires precise temperature modulation (70–80°C) and Lewis acid catalysts (ZnCl2).

  • Stereochemical integrity: The tetrahydrofuran moiety’s chiral center necessitates asymmetric synthesis methods or chiral resolution .

  • Sulfur stability: The sulfanylidene group is prone to oxidation, requiring inert atmosphere handling (N2/Ar).

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

Structural FeatureActivity Impact
Thiazoloquinazoline coreEssential for topoisomerase II binding
Sulfanylidene groupEnhances DNA intercalation capacity by 3×
TetrahydroisoquinolineImproves PI3Kδ selectivity (10-fold vs PI3Kγ)
Oxolane methyl groupReduces hERG channel binding (cardiotoxicity risk ↓)

Removal of the oxolan-2-ylmethyl substituent decreases oral bioavailability by 64% while increasing CNS penetration 2.3-fold .

Analog Optimization Strategies

  • Ring expansion: Replacement of tetrahydrofuran with oxepane improves metabolic stability (t1/2 ↑ from 2.1 to 5.7 h) .

  • Halogen substitution: 7-Fluoro derivatives show enhanced antimicrobial potency (MIC = 8 μg/mL) .

Preclinical Development Status

Pharmacokinetic Profile (Rat Model)

ParameterValue
Bioavailability43% (oral)
Cmax1.2 μg/mL (50 mg/kg)
t1/22.8 h
Vd8.7 L/kg
Cl15 mL/min/kg

Hepatic metabolism primarily involves CYP3A4-mediated oxidation of the tetrahydroisoquinoline ring .

Toxicity Assessment

  • Acute toxicity: LD50 = 320 mg/kg (mice, i.v.)

  • Genotoxicity: Negative in Ames test and micronucleus assay

  • Cardiotoxicity: No hERG inhibition at ≤10 μM

Recent Advances and Future Directions

Formulation Developments

  • Nanoparticulate delivery: PEGylated liposomes (150 nm diameter) improve tumor accumulation 6-fold in xenograft models.

  • Prodrug strategies: Phosphate ester derivatives enhance aqueous solubility to 12 mg/mL.

Target Expansion

Emerging data suggest potential applications in:

  • Neurodegenerative disorders: Aβ42 aggregation inhibition (IC50 = 8.9 μM)

  • Antiviral therapy: SARS-CoV-2 main protease inhibition (IC50 = 4.3 μM) via Cys145 covalent modification

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